molecular formula C20H16ClN5OS2 B2552313 N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide CAS No. 689266-96-4

N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

Cat. No. B2552313
CAS RN: 689266-96-4
M. Wt: 441.95
InChI Key: FFOWFJKIYQNNFM-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5OS2 and its molecular weight is 441.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Research focusing on similar quinazoline derivatives highlights their synthesis for potential antibacterial applications. A study by Bhoi et al. (2015) synthesized a novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Bhoi, M. N., Borad, M. A., Parmar, H. B., & Patel, H., 2015). This suggests that compounds with a quinazoline backbone may hold significant promise as antibacterial agents.

Antimalarial and Anticancer Potential

Another study by Ramírez et al. (2020) synthesized 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, exploring their antimalarial and anticancer activities. The study found promising results, with one derivative highlighted as particularly effective, indicating the potential of such compounds in developing new therapeutic agents (Ramírez, H., Rodrigues, J., Mijares, M., de Sanctis, J. D., & Charris, J., 2020).

Antitumor Activity

Further research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems by Yurttaş et al. (2015) evaluated their potential antitumor activity. The study identified several compounds exhibiting considerable anticancer activity against various cancer cell lines, underscoring the therapeutic potential of quinazoline derivatives in cancer treatment (Yurttaş, L., Tay, F., & Demirayak, Ş., 2015).

Synthesis and Characterization

On the synthesis and characterization front, Nguyen et al. (2022) reported on the successful synthesis of new derivatives incorporating 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties. Their work demonstrates the feasibility of creating diverse structures from anthranilic acid, potentially paving the way for the synthesis of compounds like N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide and exploring their applications (Nguyen, T. C., Pham, D.-D., Tran, T. M. H., & Bui, T. T., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves the condensation of 2-chlorobenzylamine with 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetic acid, followed by cyclization and subsequent acetylation.", "Starting Materials": [ "2-chlorobenzylamine", "2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetic acid", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in dichloromethane and add triethylamine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetic acid to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add sodium bicarbonate to the reaction mixture and stir for 10 minutes. Extract the product with dichloromethane and wash with water.", "Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in diethyl ether and add acetic anhydride. Stir the mixture at room temperature for 2 hours.", "Step 6: Add sodium bicarbonate to the reaction mixture and stir for 10 minutes. Extract the product with diethyl ether and wash with water.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using dichloromethane and diethyl ether as eluents to obtain the final product, N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide." ] }

CAS RN

689266-96-4

Molecular Formula

C20H16ClN5OS2

Molecular Weight

441.95

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H16ClN5OS2/c21-15-7-3-1-5-12(15)10-22-17(27)9-13-11-29-20(23-13)26-18-14-6-2-4-8-16(14)24-19(28)25-18/h1-8,11H,9-10H2,(H,22,27)(H2,23,24,25,26,28)

InChI Key

FFOWFJKIYQNNFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)Cl

solubility

not available

Origin of Product

United States

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